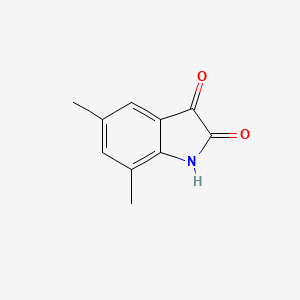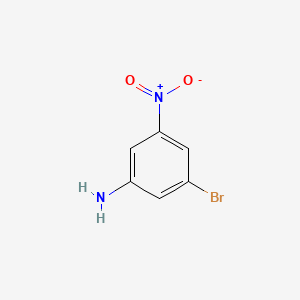
1-Hexylamine, N,N-bis(2-chloroethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Physical And Chemical Properties Analysis
“1-Hexylamine, N,N-bis(2-chloroethyl)-” is a clear liquid with a strong chloroform-like odor. It is insoluble in water but soluble in most organic solvents, including ethanol, methanol, benzene, and chloroform.
Applications De Recherche Scientifique
1. Reductive Chemistry in Novel Hypoxia-Selective Cytotoxins
A study by Palmer et al. (1995) explored the reductive chemistry of 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, which exhibits selective toxicity for hypoxic cells. This compound, related to 1-Hexylamine, N,N-bis(2-chloroethyl)-, shows potential as a bioreductive drug for cancer therapy (Palmer et al., 1995).
2. Demulsification of Arabian Heavy Crude Oil
Abdullah and Al‐Lohedan (2020) utilized derivatives of 1-Hexylamine, N,N-bis(2-chloroethyl)-, in the preparation of novel amphiphilic gemini ionic liquids. These liquids, derived from consumed polyethylene terephthalate, were effective in demulsifying Arabian heavy crude oil, demonstrating a significant application in the oil industry (Abdullah & Al‐Lohedan, 2020).
3. Phosphorylated Nitrogen Mustards
Research by Sonnenburg et al. (1997) involved the preparation of bis(2-chloroethyl)-amides with the benzodiazaphosphorinone ring system. This study, involving compounds structurally related to 1-Hexylamine, N,N-bis(2-chloroethyl)-, contributes to the understanding of nitrogen mustards in medicinal chemistry (Sonnenburg et al., 1997).
4. Carcinostatic Substances Derivation
Aiko (1961) synthesized derivatives of N, N-dialkyl-N', N'-bis(2-chloroethyl) polymethylenediamine, investigating their anti-tumor activity. This research highlights the potential of 1-Hexylamine, N,N-bis(2-chloroethyl)- derivatives in developing new anticancer drugs (Aiko, 1961).
5. Antitumor Agent Metabolites
Struck et al. (1971) identified urinary metabolites of cyclophosphamide, an antitumor agent. Their findings provide insights into the metabolism of drugs structurally similar to 1-Hexylamine, N,N-bis(2-chloroethyl)- (Struck et al., 1971).
6. Detoxification in Human Gastric Juice and Saliva
Hovinen et al. (1998) studied the detoxification of N,N-bis(2-chloroethyl)-p-aminophenylbutyric acid in human gastric juice and saliva. This research contributes to understanding the stability and metabolism of similar compounds in the human body (Hovinen et al., 1998).
Safety And Hazards
The safety data sheet for a related compound, Bis(2-chloroethyl)amine hydrochloride, indicates that it is considered hazardous . It may cause skin irritation, serious eye irritation, respiratory irritation, and genetic defects . It is recommended to use personal protective equipment as required, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
N,N-bis(2-chloroethyl)hexan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21Cl2N/c1-2-3-4-5-8-13(9-6-11)10-7-12/h2-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYVIRPDAUGJNV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN(CCCl)CCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70244277 |
Source


|
| Record name | 1-Hexylamine, N,N-bis(2-chloroethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70244277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hexylamine, N,N-bis(2-chloroethyl)- | |
CAS RN |
99862-87-0 |
Source


|
| Record name | 1-Hexylamine, N,N-bis(2-chloroethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099862870 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Hexylamine, N,N-bis(2-chloroethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70244277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B1329214.png)




![2-[2-(Tetrahydrofurfuryloxy)ethoxy]ethanol](/img/structure/B1329221.png)


![[(3R,4R,5S,6S)-4,5,6-triacetyloxyoxan-3-yl] acetate](/img/structure/B1329225.png)




